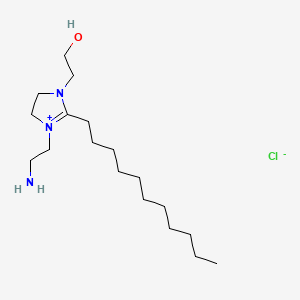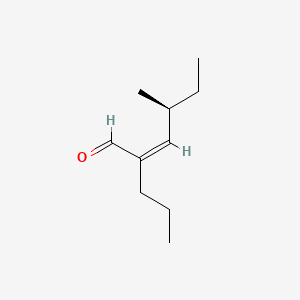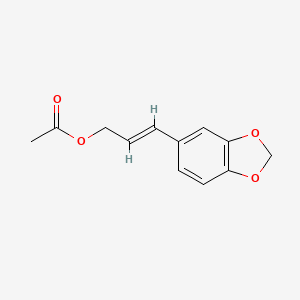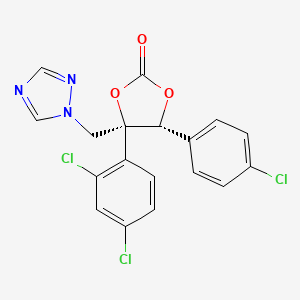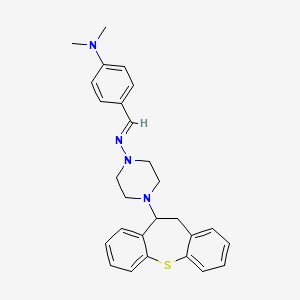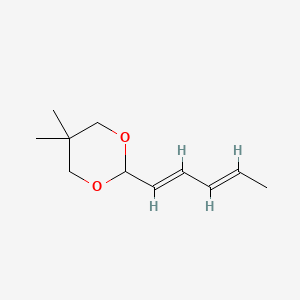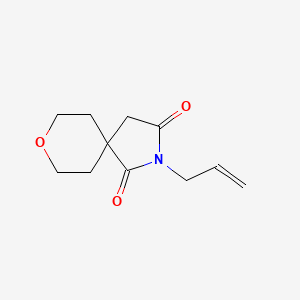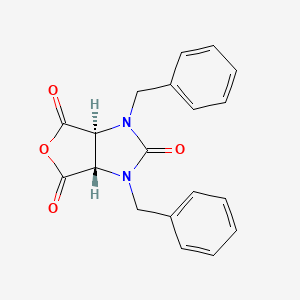
trans-1,3-Dibenzyl-dihydro-1H-furo(3,4-d)imidazole-2,4,6(3H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-1,3-Dibenzyl-dihydro-1H-furo(3,4-d)imidazole-2,4,6(3H)-trione: is a complex organic compound that belongs to the class of furoimidazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-1,3-Dibenzyl-dihydro-1H-furo(3,4-d)imidazole-2,4,6(3H)-trione typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the furoimidazole ring through cyclization of appropriate precursors.
Benzylation: Introduction of benzyl groups through nucleophilic substitution or other suitable methods.
Oxidation and Reduction: Specific oxidation or reduction steps to achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to ensure consistent product quality.
Purification Techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
trans-1,3-Dibenzyl-dihydro-1H-furo(3,4-d)imidazole-2,4,6(3H)-trione can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form higher oxidation state products.
Reduction: Reaction with reducing agents to form lower oxidation state products.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents such as dichloromethane, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, trans-1,3-Dibenzyl-dihydro-1H-furo(3,4-d)imidazole-2,4,6(3H)-trione may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of trans-1,3-Dibenzyl-dihydro-1H-furo(3,4-d)imidazole-2,4,6(3H)-trione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibenzyl-2,4,6-trioxo-1,2,3,4-tetrahydroimidazole: A similar compound with slight structural differences.
Furoimidazole Derivatives: Other compounds in the furoimidazole class with varying substituents.
Propriétés
Numéro CAS |
26340-00-1 |
|---|---|
Formule moléculaire |
C19H16N2O4 |
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
(3aS,6aS)-1,3-dibenzyl-3a,6a-dihydrofuro[3,4-d]imidazole-2,4,6-trione |
InChI |
InChI=1S/C19H16N2O4/c22-17-15-16(18(23)25-17)21(12-14-9-5-2-6-10-14)19(24)20(15)11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2/t15-,16-/m0/s1 |
Clé InChI |
WIVKAHXCBJSNDF-HOTGVXAUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN2[C@H]3[C@@H](C(=O)OC3=O)N(C2=O)CC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)CN2C3C(C(=O)OC3=O)N(C2=O)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 4-(trichloromethyl)benzoate](/img/structure/B12694338.png)

